molecular formula C8H12N2 B1585442 2,4,6-Trimethylpyridin-3-amine CAS No. 51467-70-0

2,4,6-Trimethylpyridin-3-amine

Cat. No. B1585442
CAS RN: 51467-70-0
M. Wt: 136.19 g/mol
InChI Key: MHUDSAALSISURX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylpyridin-3-amine is a heterocyclic compound with the empirical formula C8H12N2 . It is a solid substance with a molecular weight of 136.19 .


Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyridin-3-amine consists of a pyridine ring substituted with three methyl groups . The SMILES string representation of the molecule is Cc1cc(C)c(N)c(C)n1 .

Scientific Research Applications

Hydrophobic and Hydrophilic Interactions

  • Study : The hydrophobic and hydrophilic interactions of 2,4,6-Trimethylpyridin-3-amine were investigated, revealing its mixed nature. The study showed that in dilute solutions, water molecules likely form a clathrate-like structure around the molecule, indicating complex interaction dynamics (Marczak & Banaś, 2001).

Antiangiogenic Activity

  • Synthesis and Activity : A study on the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl through a six-step sequence, including their potential as antiangiogenic agents. Some analogs demonstrated significant antiangiogenic and antitumor activities in assays (Kim et al., 2014).

Organometallic Chemistry

  • Synthesis and Structure : Research on the synthesis and structure of Group 4 metal complexes containing 2-aminopyridines, and their applications in alpha-olefin oligo- and polymerization was conducted. This highlighted the role of 2,4,6-Trimethylpyridin-3-amine in facilitating the creation of industrially relevant catalysts (Fuhrmann et al., 1996).

Surface Modification and Catalysis

  • Electrochemical Applications : A study focused on the electrochemical oxidation of aromatic amines, including the role of 2,4,6-Trimethylpyridin-3-amine in functionalizing glassy carbon electrodes. This research is significant for understanding the modification and catalytic properties of surfaces (Sandroni et al., 2010).

Synthesis and Polymerization

  • Chemical Synthesis : Investigations into the synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands, including 2,4,6-Trimethylpyridin-3-amine, were conducted. The research explored the stability and reactivity of these complexes, important for understanding the synthesis of new compounds (Noor et al., 2006).

Neurotropic Activity

  • Biological Activity : A study on the neurotropic activity of 4-aminopyridine derivatives, including structural analogs of 2,4,6-Trimethylpyridin-3-amine, showed promising results in "open field" model experiments. This research contributes to the understanding of the potential therapeutic applications of these compounds (Zaliznaya et al., 2020).

Safety And Hazards

2,4,6-Trimethylpyridin-3-amine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

properties

IUPAC Name

2,4,6-trimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-6(2)10-7(3)8(5)9/h4H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUDSAALSISURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199443
Record name 3-Pyridinamine, 2,4,6-trimethyl-
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Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylpyridin-3-amine

CAS RN

51467-70-0
Record name 3-Pyridinamine, 2,4,6-trimethyl-
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Record name 51467-70-0
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Record name 3-Pyridinamine, 2,4,6-trimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethyl-3-pyridinamine
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Synthesis routes and methods

Procedure details

3-Nitro-2,4,6-trimethylpyridine (14.89 g, 89.70 mmol) in methanol (250 ml) containing 10% palladium/carbon (1.5 g) was hydrogenated at 55 psi for 2 hours. The reaction mixture was filtered through wet celite, and the celite filter rinsed with methanol (5×30 ml). The filtrate was concentrated in vacuo to dryness and the residue purified by chromatography (silica gel; methylene chloride/methanol, 95/5) to 3-amino-2,4,6-trimethylpyridine (12.42 g, 100%) as a viscous oil.
Quantity
14.89 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Hartz, VT Ahuja, WD Schmitz, TF Molski… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of N 3 -pyridylpyrazinones was investigated as corticotropin-releasing factor-1 receptor antagonists. It was observed that the binding affinity of analogues containing a pyridyl …
Number of citations: 24 www.sciencedirect.com
G Grieco, O Blacque - Applied Organometallic Chemistry, 2022 - Wiley Online Library
The reduction of several aromatic nitro compounds to amines by means of the two novel catalytic systems ([IMes] 2 ReOBr 3 )/PhSiH 3 and ([Py] 3 ReNOBr 2 )/PhSiH 3 under microwave …
Number of citations: 8 onlinelibrary.wiley.com

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